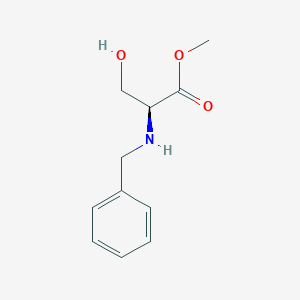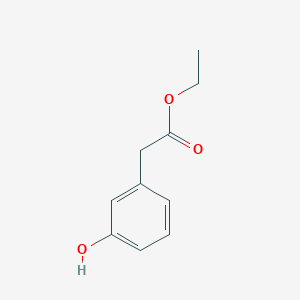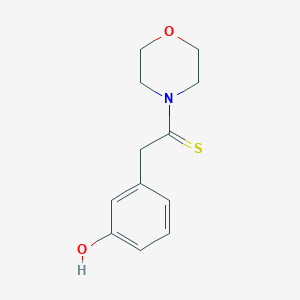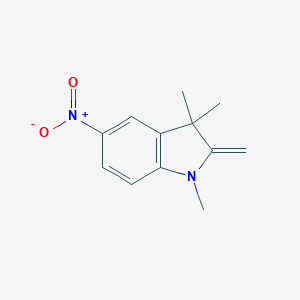
1,3,3-Trimethyl-2-methylene-5-nitroindoline
Overview
Description
1,3,3-Trimethyl-2-methylene-5-nitroindoline is a chemical compound known for its photochromic properties. It belongs to the class of spiropyran derivatives, which can exist in two forms: the closed-ring spiropyran form and the open-ring merocyanine form. This compound is notable for its ability to undergo reversible isomerization under light irradiation, making it useful in various applications such as optical memory devices, displays, and switches .
Mechanism of Action
Target of Action
It’s known that this compound is a derivative of spiropyran , which can exist in two forms: the closed-ring spiropyran form and the open-ring merocyanine form . These forms have different chemical and physical properties, suggesting that they may interact with different molecular targets .
Mode of Action
1,3,3-Trimethyl-2-methylene-5-nitroindoline, as a spiropyran derivative, can convert from the spiropyran (SP) form to the merocyanine (MC) form upon UV irradiation . This conversion is a type of photochromism, a reversible switching between two isomers of different colors under light irradiation . The two isomers have different absorption spectra and other physical properties, such as wettability, dielectric constant, redox potential, polarity, and conductivity .
Biochemical Pathways
The photochromic properties of this compound suggest that it could potentially be involved in light-sensitive biochemical pathways .
Result of Action
The compound’s ability to switch between two isomeric forms under light irradiation suggests that it could potentially induce changes in cellular processes that are sensitive to these forms .
Action Environment
Environmental factors, such as light conditions, could influence the action, efficacy, and stability of this compound . For instance, the presence of UV light can trigger the conversion of the compound from the spiropyran form to the merocyanine form .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,3-Trimethyl-2-methylene-5-nitroindoline can be synthesized via the reaction of 1,3,3-trimethyl-2-methyleneindoline with a nitrating agent. The reaction typically involves the use of nitric acid and sulfuric acid as reagents under controlled temperature conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is often subjected to further purification steps such as distillation and chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
1,3,3-Trimethyl-2-methylene-5-nitroindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted indoline derivatives.
Scientific Research Applications
1,3,3-Trimethyl-2-methylene-5-nitroindoline has a wide range of scientific research applications:
Chemistry: Used as a photochromic switch in various chemical studies.
Biology: Investigated for its potential use in biological imaging and as a molecular probe.
Medicine: Explored for its potential in drug delivery systems due to its photoresponsive properties.
Industry: Utilized in the development of optical memory devices, displays, and switches.
Comparison with Similar Compounds
Similar Compounds
1,3,3-Trimethyl-2-methyleneindoline: Lacks the nitro group, resulting in different chemical properties.
1,3,3-Trimethyl-2-methylene-5-nitrosoindoline: Contains a nitroso group instead of a nitro group, affecting its reactivity and applications.
1,3,3-Trimethyl-2-methylene-5-aminoindoline:
Uniqueness
1,3,3-Trimethyl-2-methylene-5-nitroindoline is unique due to its specific photochromic properties and the presence of the nitro group, which allows for a variety of chemical reactions and applications. Its ability to undergo reversible isomerization under light irradiation makes it particularly valuable in the development of optical devices and molecular probes .
Properties
IUPAC Name |
1,3,3-trimethyl-2-methylidene-5-nitroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8-12(2,3)10-7-9(14(15)16)5-6-11(10)13(8)4/h5-7H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFGEAVJRDAMNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C)N(C2=C1C=C(C=C2)[N+](=O)[O-])C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50189950 | |
| Record name | 1,3,3-Trimethyl-2-methylene-5-nitroindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36429-14-8 | |
| Record name | 1,3,3-Trimethyl-2-methylene-5-nitroindoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36429-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,3-Trimethyl-2-methylene-5-nitroindoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036429148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,3-Trimethyl-2-methylene-5-nitroindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,3-trimethyl-2-methylene-5-nitroindoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.193 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The article explores how introducing a formyl group (-CHO) at different positions on the spiro[chromene-2,2′-indoline] scaffold affects its photochromic behavior []. Photochromism often arises from structural changes within the molecule upon light absorption. The formyl group, being an electron-withdrawing group, can influence the electron distribution within the molecule. This can impact the energy levels involved in electronic transitions upon light absorption, potentially leading to changes in color or other photophysical properties []. Further research would be needed to elucidate the specific mechanism for these derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


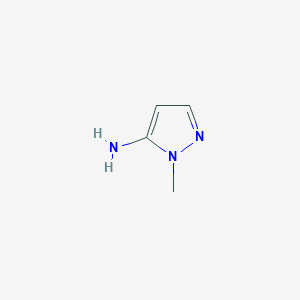
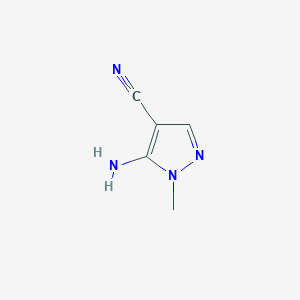
![2-Hydroxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester](/img/structure/B16556.png)

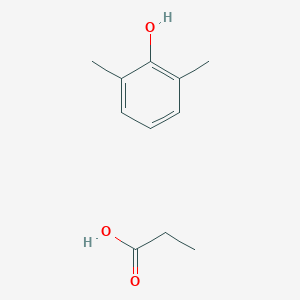
![(3R,4S,5S,6S)-1-Aza-5-(t-butyldimethylsilyloxymethyl)-4-hydroxy-6-isopropyl-3-methyl-7-oxabicyclo[3.3.0]-octan-2-one](/img/structure/B16570.png)
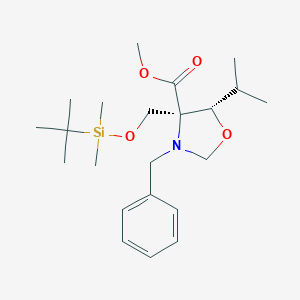
![(2R,4S)-2-t-Butyl-N-benzyl-4-[1-(S)-hydroxy-2-methylpropyl]-oxazolidine-4-carboxylic Acid, Methyl Ester](/img/structure/B16575.png)

